molecular formula C13H13FN4O B12228787 3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide

3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B12228787
M. Wt: 260.27 g/mol
InChI Key: INZADMBTZYHYHX-UHFFFAOYSA-N
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Description

3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that combines a pyrrolidine ring with a quinoxaline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the quinoxaline moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a fluorinated amine with a quinoxaline derivative under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced quinoxaline derivatives .

Scientific Research Applications

3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a fluorinated pyrrolidine ring with a quinoxaline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H13FN4O

Molecular Weight

260.27 g/mol

IUPAC Name

3-fluoro-1-quinoxalin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C13H13FN4O/c14-13(12(15)19)5-6-18(8-13)11-7-16-9-3-1-2-4-10(9)17-11/h1-4,7H,5-6,8H2,(H2,15,19)

InChI Key

INZADMBTZYHYHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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